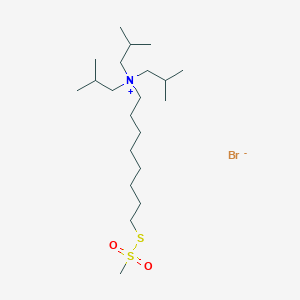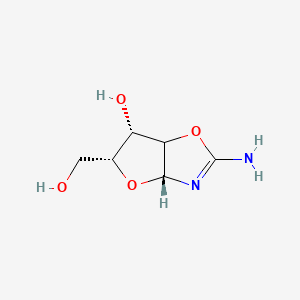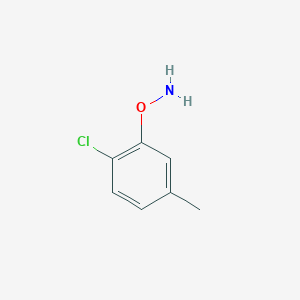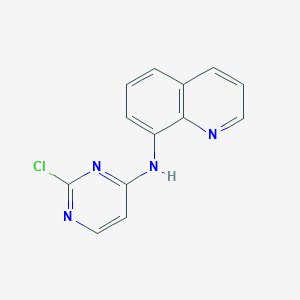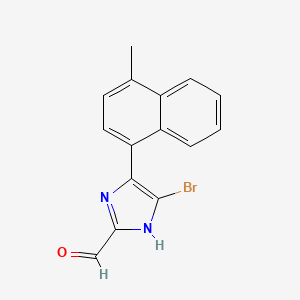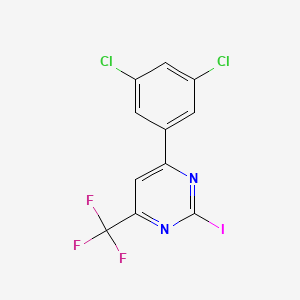
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the pyrimidine family This compound is characterized by the presence of dichlorophenyl, iodo, and trifluoromethyl groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene, ethanol, or dichloromethane. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Agrochemicals: The compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity.
Materials Science: The compound’s chemical properties make it suitable for use in materials science, including the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of 6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine: This compound shares a similar pyrimidine core with dichlorophenyl and trifluoromethyl groups but differs in the substitution pattern.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are used in various applications, including agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of 6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the iodo group allows for versatile chemical transformations, while the trifluoromethyl group enhances the compound’s stability and bioactivity.
特性
分子式 |
C11H4Cl2F3IN2 |
|---|---|
分子量 |
418.96 g/mol |
IUPAC名 |
4-(3,5-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl2F3IN2/c12-6-1-5(2-7(13)3-6)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H |
InChIキー |
SPXLXWCMZZVYFM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


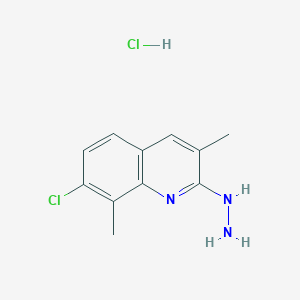
![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)
